N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
QYQVGVNLYRANBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide typically involves:
- Formation of the azetidine ring or its derivatives.
- Introduction of the 4-methylbenzene-1-sulfonyl group.
- Purification and crystallization steps to obtain the final compound.
The azetidine ring can be constructed via cyclization reactions involving epichlorohydrin or chloroacetyl derivatives, followed by sulfonamide formation through reaction with 4-methylbenzenesulfonamide.
Detailed Preparation Method from Patent Literature
A comprehensive method for synthesizing azetidine sulfonamide derivatives, closely related to this compound, is described in US Patent US20080312205A1. Although the patent focuses on a substituted azetidine sulfonamide, the methodology is adaptable for the target compound.
- Starting Material Preparation: 4,4′-dichlorobenzydrol is dissolved in toluene under nitrogen atmosphere and heated to 68–75°C, then concentrated.
- Cyclization: Epichlorohydrin is added at 20°C, and the mixture is heated to 80°C for 4 hours to form the azetidine ring.
- Base Treatment: Tripotassium phosphate and sodium iodide are added, and the mixture is refluxed at 108–109°C for 3 hours to promote ring closure.
- Sulfonamide Formation: The azetidine intermediate is reacted with 4-methylbenzenesulfonamide in the presence of a phase-transfer catalyst (tris(dioxa-3,6-heptyl)amine) and tripotassium phosphate at reflux (112°C) for 20 hours.
- Workup and Purification: The reaction mixture is cooled, washed with water, concentrated, and recrystallized from isopropyl alcohol to yield the sulfonamide product.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Dissolution & heating | 4,4′-dichlorobenzydrol in toluene | 68–75 | - | Under nitrogen atmosphere |
| Cyclization | Epichlorohydrin addition | 20 → 80 | 4 hours | Stirring under nitrogen |
| Base treatment | Tripotassium phosphate, sodium iodide | 108–109 | 3 hours | Reflux |
| Sulfonamide formation | 4-methylbenzenesulfonamide, phase-transfer agent | 112 | 20 hours | Reflux |
| Purification | Washing, concentration, recrystallization | 20 → reflux | - | Recrystallization in isopropyl alcohol |
Yield: Approximately 79% for related azetidine sulfonamide derivatives.
Alternative Synthetic Routes from Research Literature
Research articles on azetidine sulfonamide derivatives provide additional synthetic insights:
Condensation and Cyclization: Aromatic sulfonamides such as 4-methylbenzenesulfonamide can be reacted with substituted aromatic aldehydes in dehydrated ethanol under reflux for 5–6 hours to form imine intermediates. These intermediates can then be cyclized with chloroacetyl chloride in the presence of triethylamine to form azetidin-2-one derivatives, which are precursors to azetidine sulfonamides.
Chloroacetylation and Ring Closure: The reaction of sulfonamide with chloroacetyl chloride under reflux (9–10 hours) in ethanol, followed by workup and recrystallization, yields 3-chloro-1-[(4-methylphenyl)sulfonyl]azetidin-2-one derivatives. These can be further modified to obtain the target azetidine sulfonamide.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Imine formation | 4-methylbenzenesulfonamide + aromatic aldehyde | Reflux (ethanol) | 5–6 hours | Monitored by TLC |
| Chloroacetylation | Chloroacetyl chloride + triethylamine (ethanol) | Reflux | 9–10 hours | Dropwise addition of acid chloride |
| Workup & Purification | Ice-cold water quench, filtration, recrystallization | Room temp | - | Ethanol recrystallization |
Yields: Typically range from 52% to 72% depending on substituents and conditions.
Analytical Data Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretching bands around 1150–1300 cm⁻¹ and azetidine ring C-H stretching near 3100 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for methyl groups (~2.4 ppm), azetidine ring protons (4.2–5.4 ppm), and aromatic protons (7.3–7.8 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound (M.W. ~226.3 g/mol).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various pharmacological effects, such as antibacterial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
- Structural Differences : Replaces the azetidine group with a pyridylmethyl substituent.
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide
- Structural Differences : Features a chloroethyl group instead of azetidine.
- Implications :
N-Hydroxy-4-methylbenzenesulfonamide
- Structural Differences : Substitutes the azetidine with a hydroxyl group.
- Implications: Increased acidity (pKa ~8–10 for sulfonamide hydroxyl) compared to the azetidine’s amine (pKa ~10–12), affecting ionization under physiological conditions.
Heterocyclic Modifications in Sulfonamide Derivatives
Thiadiazole-Sulfonamide Hybrids (e.g., Compounds 7a–c)
- Structural Differences: Incorporate a 1,3,4-thiadiazole ring fused to the sulfonamide (e.g., 4-[2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide derivatives).
- Azetidine’s smaller ring size may improve membrane permeability compared to bulkier thiadiazole systems .
Sulfathiazole-Derived Azetidinones (e.g., Compound A7)
- Structural Differences: Combines a sulfathiazole moiety (thiazole + sulfonamide) with an azetidinone ring.
- Implications: The thiazole ring introduces additional hydrogen-bond acceptors, which may broaden target spectrum. The azetidinone (β-lactam analog) in A7 confers susceptibility to ring-opening reactions, unlike the stable azetidine in the target compound .
Functional Group Additions and Modifications
N-(1-Acetylazetidin-3-yl)-4-amino-N-cyclopropylbenzenesulfonamide
- Structural Differences : Includes both acetylated azetidine and cyclopropyl groups.
- The cyclopropyl group adds steric bulk, which may hinder binding to flat active sites compared to the target compound’s simpler structure .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structural Differences : Features multiple azide groups on an aliphatic chain.
- Implications :
- Azides enable click chemistry applications, which the target compound lacks.
- Increased molecular weight and polarity may reduce blood-brain barrier penetration compared to the azetidine derivative .
Biological Activity
N-(Azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's rigidity.
- Sulfonamide group : Known for its biological activity, particularly in inhibiting enzymes.
- Methyl-substituted benzene moiety : Enhances the compound's lipophilicity and potential bioactivity.
This compound primarily exhibits its biological effects through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis. This mechanism is central to its antibacterial properties .
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial activity .
- Potential Anticancer Effects : Research indicates that azetidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic (e.g., Sulfamethoxazole) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 16 µg/mL |
| Staphylococcus aureus | 16 µg/mL | 8 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 32 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. The following table outlines findings from recent research:
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of sulfonamides, this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus, suggesting potential for treating infections caused by multidrug-resistant bacteria .
- Anticancer Properties : A recent investigation into azetidine derivatives indicated that compounds structurally related to this compound could induce apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
